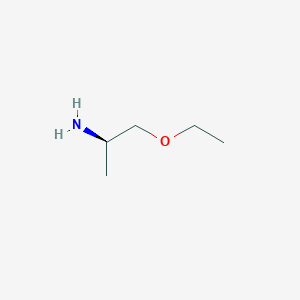
2,6-Difluoro-4-(piperazin-1-yl)phenoldihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a piperazine ring and two fluorine atoms attached to a phenol group, making it a valuable compound for research and industrial purposes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include quinone derivatives, amines, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and fluorine atoms play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
類似化合物との比較
Similar Compounds
- 2,6-difluoro-4-(methylpiperazin-1-yl)phenol
- 2,6-difluoro-4-(ethylpiperazin-1-yl)phenol
- 2,6-difluoro-4-(propylpiperazin-1-yl)phenol
Uniqueness
Compared to similar compounds, 2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride exhibits unique properties due to the presence of the piperazine ring and the specific positioning of the fluorine atoms. These structural features enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C10H14Cl2F2N2O |
|---|---|
分子量 |
287.13 g/mol |
IUPAC名 |
2,6-difluoro-4-piperazin-1-ylphenol;dihydrochloride |
InChI |
InChI=1S/C10H12F2N2O.2ClH/c11-8-5-7(6-9(12)10(8)15)14-3-1-13-2-4-14;;/h5-6,13,15H,1-4H2;2*1H |
InChIキー |
MMQWUIWNGCREKY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=CC(=C(C(=C2)F)O)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)
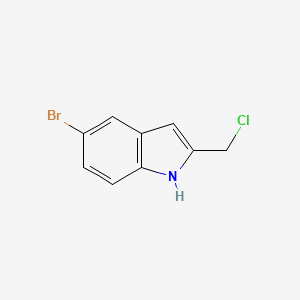
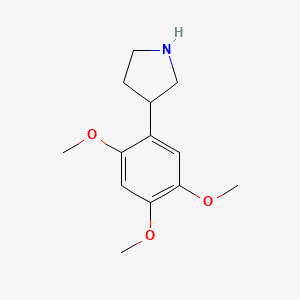

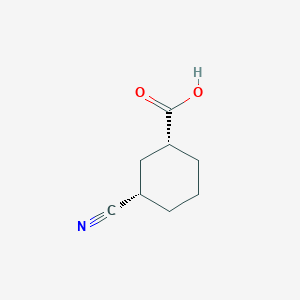
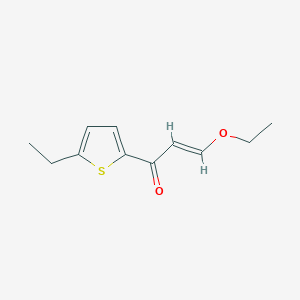
![3-[2-Chloro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13578770.png)
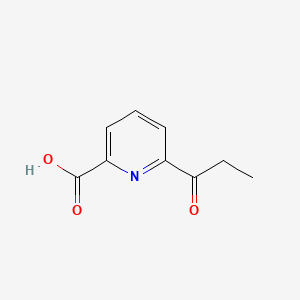
![tert-butylN-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13578781.png)
![Ethyl2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate](/img/structure/B13578782.png)
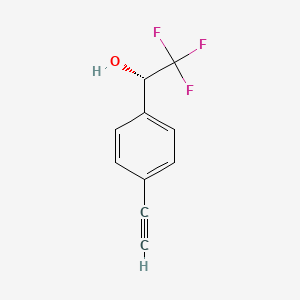
![2-(Benzo[b]thiophen-2-yl)morpholine](/img/structure/B13578788.png)
